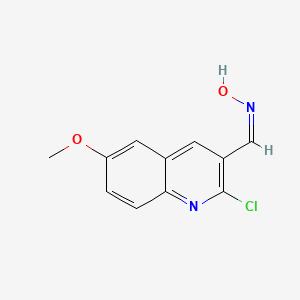
2-Chloro-6-methoxyquinoline-3-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-methoxyquinoline-3-carbaldehyde oxime is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 2-position, a methoxy group at the 6-position, and an oxime group at the 3-position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde oxime typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methoxyquinoline-3-carbaldehyde.
Oximation Reaction: The aldehyde group at the 3-position is converted to an oxime group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-Chloro-6-methoxyquinoline-3-carbaldehyde oxime undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The oxime group can be oxidized to a nitroso compound or reduced to an amine.
Condensation Reactions: The oxime group can participate in condensation reactions with carbonyl compounds to form imines or oxazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Acid or base catalysts are used to facilitate condensation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Nitrosoquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Condensation: Imines or oxazole derivatives.
科学的研究の応用
2-Chloro-6-methoxyquinoline-3-carbaldehyde oxime has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of complex heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-chloro-6-methoxyquinoline-3-carbaldehyde oxime depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Lacks the methoxy and oxime groups, making it less versatile in chemical reactions.
6-Methoxyquinoline-3-carbaldehyde: Lacks the chloro and oxime groups, affecting its reactivity and biological activity.
2-Chloro-6-methoxyquinoline: Lacks the oxime group, limiting its application in condensation reactions.
Uniqueness
2-Chloro-6-methoxyquinoline-3-carbaldehyde oxime is unique due to the presence of all three functional groups (chloro, methoxy, and oxime), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of diverse pharmacologically active compounds and materials.
特性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC名 |
(NZ)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-9-2-3-10-7(5-9)4-8(6-13-15)11(12)14-10/h2-6,15H,1H3/b13-6- |
InChIキー |
OEUJWQZDVAFKIL-MLPAPPSSSA-N |
異性体SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N\O |
正規SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



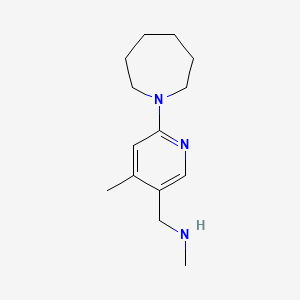
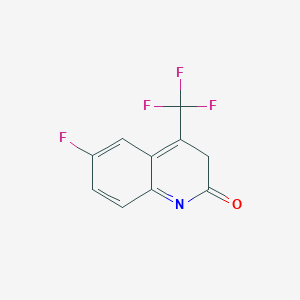

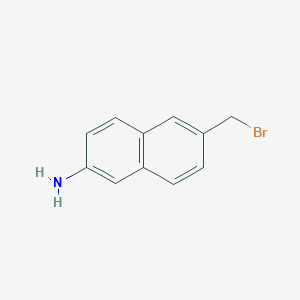
![2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11873845.png)

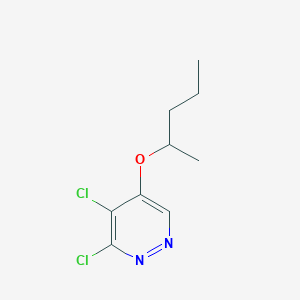
![Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11873880.png)
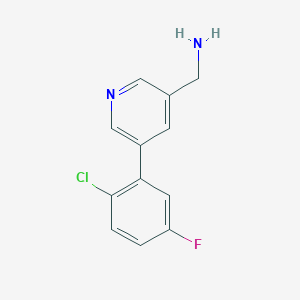

![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11873891.png)


